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A comprehensive comparison of the performance of various near-infrared (NIR) protein labels

is crucial for researchers, scientists, and drug development professionals to select the optimal

tool for their specific applications. The unique advantages of NIR fluorescent proteins (FPs),

such as deep tissue penetration and low autofluorescence, make them invaluable for in vivo

imaging.[1][2] This guide provides an objective comparison of key performance indicators for a

range of commonly used NIR FPs, supported by experimental data and detailed protocols.

Performance Comparison of Near-Infrared Protein
Labels
The selection of an appropriate NIR protein label depends on a variety of factors, including its

brightness, photostability, and spectral properties. The following tables summarize the key

photophysical properties of several popular NIR FPs to facilitate a direct comparison.

Table 1: Photophysical Properties of Near-Infrared Fluorescent Proteins
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Fluorescent
Protein

Excitation
Max (nm)

Emission
Max (nm)

Quantum
Yield (QY)

Extinction
Coefficient
(M⁻¹cm⁻¹)

Molecular
Brightness
(QY × EC /
1000)

iRFP670 647 670 0.08 110,000 8.8

iRFP682 664 682 0.07 130,000 9.1

iRFP702 686 702 0.05 90,000 4.5

iRFP713 690 713 0.07 125,000 8.8

iRFP720 690 720 0.05 110,000 5.5

miRFP670 662 670 0.11 100,000 11.0

miRFP670na

no
660 670 0.19 80,000 15.2

miRFP703 685 703 0.06 95,000 5.7

miRFP709 691 709 0.04 115,000 4.6

miRFP720 700 720 0.04 120,000 4.8

emiRFP670 650 670 0.13 105,000 13.7

emiRFP709 691 709 0.04 115,000 4.6

mCardinal 604 659 0.37 89,000 32.9

Katushka2S 635 675 0.25 70,000 17.5

Data compiled from various sources.[3][4][5] Note that brightness in cells can differ from

molecular brightness due to factors like protein expression and chromophore availability.

Table 2: Performance in Cellular and In Vivo Contexts

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://synthneuro.org/wp-content/uploads/2021/08/17-11-piatkevich-FULL.pdf
https://blog.addgene.org/quick-guide-to-near-infrared-fluorescent-proteins
https://pmc.ncbi.nlm.nih.gov/articles/PMC4425247/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10823030?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fluorescent
Protein

Relative Brightness
in HeLa Cells
(Normalized to
iRFP713)

Photostability in
Mammalian Cells
(t₁/₂ in s)

Oligomeric State

iRFP670 1.1 45 Dimer

iRFP682 1.3 60 Dimer

iRFP702 0.8 35 Dimer

iRFP713 1.0 50 Dimer

iRFP720 0.9 40 Dimer

miRFP670 1.5 55 Monomer

miRFP670nano 1.4 70 Monomer

miRFP720 0.7 30 Monomer

emiRFP670 1.8 65 Monomer

Cellular brightness and photostability data are dependent on experimental conditions.[3][4] The

monomeric state of a fluorescent protein is generally preferred for fusion tags to minimize

interference with the target protein's function.[4]

Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of NIR protein labels. Below

are synthesized protocols for key experiments.

Protocol 1: Quantification of Intracellular Brightness of
NIR FPs in Mammalian Cells
This protocol describes a method to quantify and compare the intracellular brightness of

different NIR FPs when expressed in mammalian cells.

Vector Construction: Clone the coding sequences of the NIR FPs of interest into a

mammalian expression vector (e.g., pcDNA3.1). To normalize for variations in transfection
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efficiency and cell size, co-express a bright, well-characterized green fluorescent protein

(e.g., EGFP) from the same vector, separated by a self-cleaving P2A peptide sequence.[1]

Cell Culture and Transfection:

Culture a suitable mammalian cell line (e.g., HeLa or HEK293T) in appropriate media.

Transfect the cells with the expression vectors using a standard transfection reagent (e.g.,

Lipofectamine 3000). Plate the transfected cells in multi-well imaging plates.

Fluorescence Microscopy:

24-48 hours post-transfection, image the cells using a widefield or confocal microscope

equipped with appropriate laser lines and filter sets for both the NIR FP and the EGFP

reference.

For NIR FPs, use an excitation laser around 630-640 nm and a long-pass emission filter

(e.g., 650 nm LP). For EGFP, use a standard 488 nm laser and a corresponding emission

filter (e.g., 500-550 nm bandpass).[1]

Image Analysis:

Using image analysis software (e.g., ImageJ/Fiji), segment individual cells based on the

EGFP signal.

For each cell, measure the mean fluorescence intensity in both the NIR and green

channels.

Calculate the normalized brightness of each NIR FP by dividing its mean intensity by the

mean intensity of the EGFP signal in the same cell.[1]

Average the normalized brightness values from a large population of cells for each NIR FP

to obtain a statistically significant comparison.

Protocol 2: Measurement of Photostability of NIR FPs
This protocol outlines a method to assess the photostability of NIR FPs in living cells.
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Sample Preparation: Prepare transfected cells as described in Protocol 1.

Time-Lapse Imaging:

Identify cells expressing the NIR FP of interest.

Acquire a time-lapse series of images of the same field of view under continuous

illumination with the appropriate excitation laser for the NIR FP. Use a consistent and

relatively low laser power to mimic typical imaging conditions.[6]

Acquire images at regular intervals (e.g., every 5-10 seconds) for an extended period

(e.g., 5-10 minutes) or until the fluorescence intensity has significantly decreased.

Data Analysis:

Measure the mean fluorescence intensity of the cell in the NIR channel for each time

point.

Plot the fluorescence intensity as a function of time.

Normalize the intensity values to the initial intensity (at time = 0).

Determine the photobleaching half-time (t₁/₂), which is the time it takes for the

fluorescence intensity to decrease to 50% of its initial value.[7] A longer half-time indicates

greater photostability.

Protocol 3: In Vivo Imaging in a Mouse Model
This protocol provides a general workflow for comparing the performance of NIR FPs in a small

animal model.

Cell Line Preparation: Stably transfect a cancer cell line (e.g., 4T1) with vectors expressing

different NIR FPs.

Animal Model: Use immunodeficient mice (e.g., nude or SCID) to prevent rejection of the

human cancer cells.
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Cell Implantation: Subcutaneously or intramuscularly inject a defined number of the

engineered cancer cells into the mice.[5]

Whole-Body Fluorescence Imaging:

At various time points post-injection, anesthetize the mice and place them in an in vivo

imaging system (e.g., IVIS Spectrum).

Acquire fluorescence images using appropriate excitation and emission filters for the

specific NIR FP.[5] For example, for a protein with an emission maximum around 670 nm,

an excitation filter of 605/30 nm and an emission filter of 660/20 nm can be used.[5]

Data Analysis:

Quantify the fluorescence signal intensity from the tumor region.

Measure the background autofluorescence from a non-tumor bearing region of the same

mouse.

Calculate the signal-to-background ratio for each NIR FP. A higher ratio indicates better

performance for in vivo imaging.

Visualizations
The following diagrams illustrate key concepts and workflows related to the use of NIR protein

labels.

Preparation In Vivo Experiment Data Analysis
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Workflow for in vivo comparison of NIR FPs.
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Generic signaling pathway using an NIR FP reporter.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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